

Technical Guide: Certificate of Analysis for L-Thyroxine-¹³C₆ Reference Material

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Compound of Interest

Compound Name: L-Thyroxine-¹³C₆

Cat. No.: B602735

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and certification of L-Thyroxine-¹³C₆ as a reference material. It is designed to assist researchers, scientists, and drug development professionals in understanding the analytical methodologies employed to ensure the quality, purity, and isotopic enrichment of this critical standard used in quantitative analysis.

Introduction to L-Thyroxine-¹³C₆ Reference Material

L-Thyroxine-¹³C₆ is a stable isotope-labeled (SIL) analogue of L-Thyroxine (T₄), a primary hormone secreted by the thyroid gland. In clinical and pharmaceutical research, L-Thyroxine-¹³C₆ is an essential internal standard for the accurate quantification of endogenous L-Thyroxine in biological matrices by isotope dilution mass spectrometry (IDMS). Its use mitigates matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements. Certified reference materials (CRMs) for L-Thyroxine-¹³C₆ are produced under rigorous quality systems, such as ISO 17034 and ISO/IEC 17025, to ensure metrological traceability to the International System of Units (SI).^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for a L-Thyroxine-¹³C₆ certified reference material. These values are representative and may vary between different lots and suppliers.

Table 1: Material Identification and Properties

| Parameter | Value |
|-------------------|--|
| Chemical Name | O-(4-Hydroxy-3,5-diiodophenyl)-1,2,3,4,5,6- ¹³ C ₆)-3,5-diiodo-L-tyrosine |
| Synonyms | T4- ¹³ C ₆ , Levothyroxine- ¹³ C ₆ |
| CAS Number | 720710-30-5[4] |
| Molecular Formula | ¹³ C ₆ C ₉ H ₁₁ I ₄ NO ₄ |
| Molecular Weight | 782.83 g/mol [4] |
| Form | Neat Solid or Solution in Methanol |
| Storage | -20°C, protected from light |

Table 2: Certified Values and Uncertainties

| Analysis | Certified Value | Uncertainty |
|---------------------------------------|-----------------------------|-------------|
| Purity (by Mass Balance) | 99.2% | ± 0.5% |
| Isotopic Enrichment | 99.5 atom % ¹³ C | ± 0.2% |
| Chemical Purity (by HPLC) | ≥98.5% | N/A |
| Certified Concentration (if solution) | 100.0 µg/mL | ± 0.6 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for understanding the basis of the certified values. The following sections describe the typical experimental protocols for the key analyses performed on L-Thyroxine-¹³C₆ reference material.

Identity Confirmation by Mass Spectrometry

- Objective: To confirm the molecular identity of the L-Thyroxine-¹³C₆.
- Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

- Method:
 - A dilute solution of the material is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
 - The solution is infused directly or via liquid chromatography into the mass spectrometer.
 - Mass spectra are acquired in positive or negative electrospray ionization (ESI) mode.
 - The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical exact mass of L-Thyroxine- $^{13}\text{C}_6$. For $[\text{M}+\text{H}]^+$, the theoretical m/z is approximately 783.7136, and for $[\text{M}-\text{H}]^-$, it is approximately 781.7004.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chemical purity of the material by separating it from any unlabeled L-Thyroxine and other related impurities.[\[5\]](#)
- Instrumentation: HPLC system with a UV detector.
- Method:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
 - Mobile Phase: A gradient elution is typically used. For example, a mixture of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.
 - Detection: UV at 225 nm.[\[6\]](#)
 - Procedure: A known concentration of the L-Thyroxine- $^{13}\text{C}_6$ is injected. The peak area of the main component is compared to the total area of all peaks in the chromatogram to calculate the purity.

Isotopic Enrichment by Mass Spectrometry

- Objective: To determine the percentage of ^{13}C atoms in the labeled positions of the molecule.
- Instrumentation: LC-MS/MS (Triple Quadrupole or High-Resolution Mass Spectrometer).
- Method:
 - The material is analyzed by LC-MS to separate the analyte from potential interferences.
 - The mass spectrometer is operated in a mode that allows for the detection of the different isotopologues of L-Thyroxine.
 - The ion intensities of the fully $^{13}\text{C}_6$ -labeled molecule and any isotopologues with fewer than six ^{13}C atoms are measured.
 - The isotopic enrichment is calculated as the ratio of the abundance of the $^{13}\text{C}_6$ isotopologue to the sum of the abundances of all detected isotopologues.

Quantitative Analysis by qNMR (for neat material)

- Objective: To accurately determine the purity of the neat L-Thyroxine- $^{13}\text{C}_6$ material.^[7]
- Instrumentation: High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 500 MHz or higher).
- Method:
 - An accurately weighed amount of the L-Thyroxine- $^{13}\text{C}_6$ and a certified internal standard (with a known purity) are dissolved in a deuterated solvent (e.g., DMSO- d_6).
 - A quantitative ^1H NMR spectrum is acquired with optimized parameters to ensure accurate integration (e.g., long relaxation delay).
 - The integrals of specific, well-resolved peaks of the analyte and the internal standard are compared.

- The purity of the L-Thyroxine- $^{13}\text{C}_6$ is calculated based on the integral ratios, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Mandatory Visualizations

Experimental Workflow for Certification

The following diagram illustrates a typical workflow for the production and certification of a reference material.

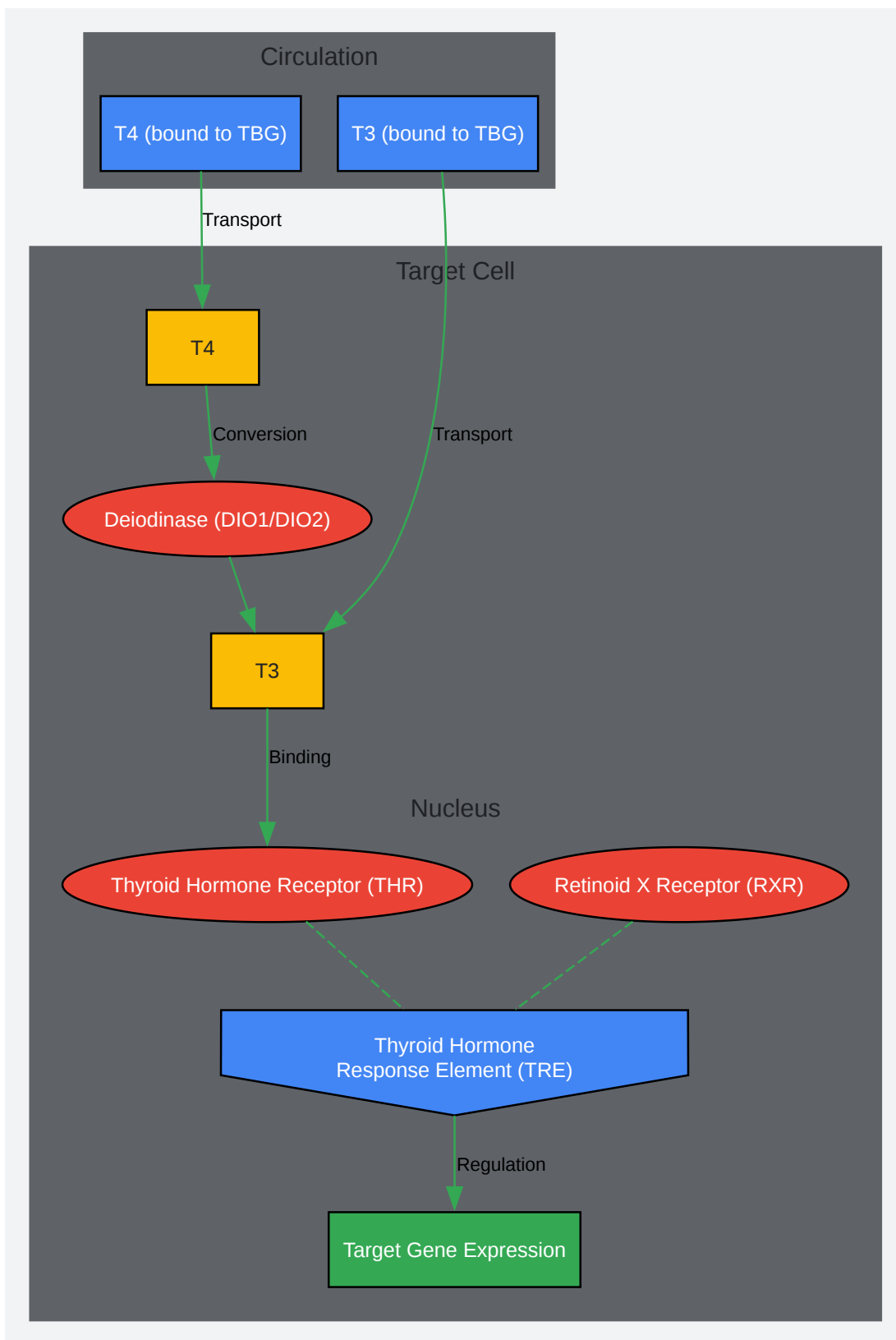


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Workflow for Certified Reference Material Production.

Thyroid Hormone Signaling Pathway

L-Thyroxine (T4) is a prohormone that is converted to the more active triiodothyronine (T3), which then acts on nuclear receptors to regulate gene expression. This pathway is fundamental to metabolism, growth, and development.[\[8\]](#)[\[9\]](#)[\[10\]](#)



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